
4,6-Diformylpyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diformylpyridine-2-carbonitrile is an organic compound with the molecular formula C8H4N2O2 It is a derivative of pyridine, featuring formyl groups at the 4 and 6 positions and a nitrile group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diformylpyridine-2-carbonitrile typically involves the oxidation of 4,6-dimethylpyridine-2-carbonitrile. One common method includes the use of oxidizing agents such as potassium permanganate or potassium ferricyanide under controlled conditions . The reaction is carried out in an alkaline medium to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4,6-Diformylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the formyl groups to hydroxyl groups or other functional groups.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, potassium ferricyanide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, hydrazines.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine carboxamides, and pyridine carboxylic acids, depending on the specific reagents and conditions used .
Scientific Research Applications
4,6-Diformylpyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Diformylpyridine-2-carbonitrile involves its interaction with various molecular targets. The formyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound can also act as a ligand, forming coordination complexes with metal ions, which can have various catalytic and biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Diformylpyridine: Similar structure but lacks the nitrile group at the 2 position.
2,6-Diacetylpyridine: Features acetyl groups instead of formyl groups.
Isophthalaldehyde: Contains formyl groups but is based on a benzene ring rather than a pyridine ring.
Uniqueness
4,6-Diformylpyridine-2-carbonitrile is unique due to the presence of both formyl and nitrile groups on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for forming a wide range of derivatives, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H4N2O2 |
|---|---|
Molecular Weight |
160.13 g/mol |
IUPAC Name |
4,6-diformylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H4N2O2/c9-3-7-1-6(4-11)2-8(5-12)10-7/h1-2,4-5H |
InChI Key |
MWPQJWTWRGRHQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


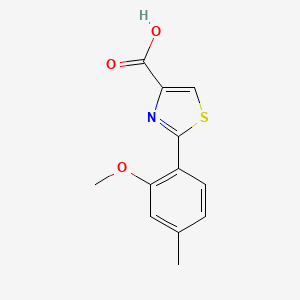
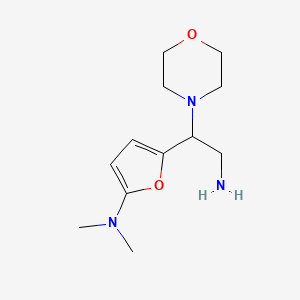
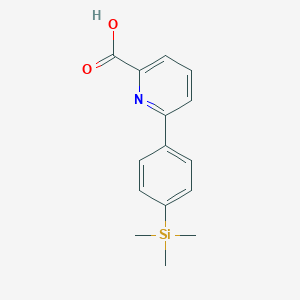

![5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14862585.png)
![7-(Dimethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B14862590.png)
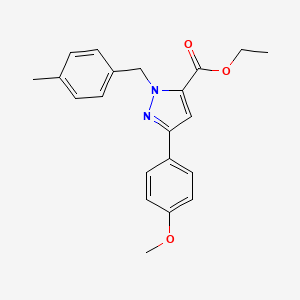

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B14862605.png)
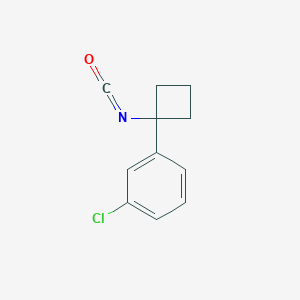
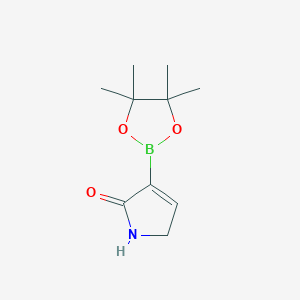

![(1R,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B14862643.png)
![6-amino-4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14862644.png)
